molecular formula C16H20N8 B15117044 9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B15117044
M. Wt: 324.38 g/mol
InChI Key: IUYFTLQAWRHJTG-UHFFFAOYSA-N
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Description

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group and a piperazine moiety linked to a methylpyrimidine group. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the piperazine moiety through nucleophilic substitution. The final step involves the attachment of the methylpyrimidine group to the piperazine ring. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyrimidine rings .

Scientific Research Applications

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific substitution pattern on the purine ring and the combination of ethyl, piperazine, and methylpyrimidine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

9-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C16H20N8/c1-3-22-11-21-13-14(22)19-10-20-15(13)23-4-6-24(7-5-23)16-17-8-12(2)9-18-16/h8-11H,3-7H2,1-2H3

InChI Key

IUYFTLQAWRHJTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)C

Origin of Product

United States

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